2,2-Dimethylcyclopropanecarbonyl chloride
Description
Structural Significance and Functional Group Analysis for Research Context
The chemical architecture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is characterized by a compact and sterically hindered cyclopropane (B1198618) ring, substituted with two methyl groups at the C2 position, a dichlorovinyl group at the C3 position, and a highly reactive carbonyl chloride group at the C1 position. nih.gov This specific arrangement of functionalities is crucial to its synthetic utility.
The carbonyl chloride (-COCl) group is the primary site of reactivity, serving as an excellent electrophile. This acyl chloride is readily susceptible to nucleophilic acyl substitution reactions, allowing for the facile formation of esters and amides. This reactivity is the cornerstone of its use in synthesizing pyrethroid esters. justia.comchemicalbook.com
The cyclopropane ring imparts significant conformational rigidity to the molecule. The stereochemistry of the substituents on this three-membered ring, specifically the relative orientation of the dichlorovinyl group and the carbonyl chloride (cis or trans), is a critical determinant of the insecticidal efficacy of the resulting pyrethroid. googleapis.com Different isomeric ratios are often required for different target pests, and controlling this stereochemistry is a key aspect of the synthesis. justia.comgoogleapis.com
The gem-dimethyl group at the C2 position contributes to the steric bulk and lipophilicity of the molecule and its derivatives. This feature is common in pyrethroid structures and is believed to play a role in their interaction with biological targets.
Finally, the dichlorovinyl group (-CH=CCl2) is a key feature that enhances the stability of the final pyrethroid products, particularly their photostability, compared to earlier generations of insecticides derived from natural pyrethrins. nih.gov This increased persistence allows for effective application in agricultural settings.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 52314-67-7 |
| Molecular Formula | C8H9Cl3O |
| Molecular Weight | 227.52 g/mol |
| IUPAC Name | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride nih.gov |
| Boiling Point | 70-80°C (at 15 torr) |
| Density | ~1.23 g/mL |
Spectroscopic analysis would confirm these structural features. In an infrared (IR) spectrum, a strong absorption band characteristic of the C=O stretch in an acyl chloride would be expected around 1780-1815 cm⁻¹. The C=C stretch of the dichlorovinyl group would appear in the 1600-1640 cm⁻¹ region. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals would be observed for the protons on the cyclopropane ring, the methyl groups, and the vinyl proton, with their chemical shifts and coupling constants providing detailed information about the molecule's stereochemistry. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of chlorine and the carbonyl chloride group.
Role as a Key Synthetic Intermediate in Advanced Chemical Transformations
The primary and most significant role of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is as a direct precursor to a range of synthetic pyrethroids. Its importance lies in its ability to undergo efficient esterification reactions with various alcohol moieties to produce potent insecticides.
The synthesis of Permethrin (B1679614) , a widely used broad-spectrum insecticide, is a classic example of this transformation. In a typical procedure, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is reacted with 3-phenoxybenzyl alcohol in a suitable solvent like toluene (B28343). justia.comgoogle.comgoogle.com This nucleophilic acyl substitution reaction proceeds readily, often at elevated temperatures (e.g., 80-85°C), to form the permethrin ester, with the elimination of hydrogen chloride. justia.comgoogle.com The isomeric ratio (cis:trans) of the starting acid chloride is maintained in the final product, which is crucial for its biological activity. justia.com
Similarly, the synthesis of Cypermethrin (B145020) , another major pyrethroid insecticide, involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with α-cyano-3-phenoxybenzyl alcohol. chemicalbook.comnih.gov This transformation also proceeds via nucleophilic acyl substitution. The introduction of the α-cyano group in the alcohol moiety generally results in enhanced insecticidal potency. nih.gov
Beyond these flagship applications, the reactive nature of the acyl chloride group allows it to be a versatile intermediate for creating a library of related compounds for structure-activity relationship studies. It can be reacted with different nucleophiles such as various alcohols or amines to synthesize novel esters or amides, respectively, in the quest for new agrochemicals or even compounds with potential pharmaceutical applications. lookchem.com The compound serves as a foundational building block, enabling the systematic modification of the ester portion of the molecule to fine-tune properties like target specificity, environmental persistence, and mammalian toxicity. googleapis.com
The synthesis of this key intermediate itself is typically achieved by treating its corresponding carboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (also known as Permethric acid), with a chlorinating agent such as thionyl chloride or phosgene (B1210022). echemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQOWHUBGUGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451581 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-57-5 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride
Acyl Chloride Formation from Cyclopropanecarboxylic Acid Derivatives
The synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride from its parent carboxylic acid is a standard procedure in organic chemistry, yet the choice of reagents and conditions can significantly impact the outcome. The primary methods involve the use of halogenating agents such as thionyl chloride, phosphorus tri- and pentachloride, and phosgene-based reagents.
Halogenating Agent Selection and Optimization
The selection of an appropriate halogenating agent is critical for the efficient conversion of the carboxylic acid to the acyl chloride. Factors such as reactivity, selectivity, cost, and ease of purification of the final product guide this choice.
Thionyl chloride (SOCl₂) is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification.
One documented procedure for the synthesis of the cis-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride involves treating the corresponding carboxylic acid with thionyl chloride. In a specific example, 400 grams of cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid were slurried with an excess of thionyl chloride (412.6 grams). The reaction mixture was stirred at room temperature overnight under a nitrogen atmosphere. Subsequent distillation of the crude product at 66–67 °C under reduced pressure (0.5 mm of Hg) yielded 426.4 grams of the desired acyl chloride with 98% purity. prepchem.com
The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.
Table 1: Thionyl Chloride-Mediated Synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride
| Reactant | Reagent | Moles of Reactant | Moles of Reagent | Reaction Temperature | Reaction Time | Product Yield | Product Purity |
| cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Thionyl chloride | 1.913 | 5.74 | Room Temperature | Overnight | 426.4 g | 98% |
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org While specific documented examples for the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride using these reagents are not extensively detailed in the provided search results, the general chemistry is well-established.
The reaction with phosphorus trichloride typically requires a 3:1 molar ratio of the carboxylic acid to PCl₃, producing phosphorous acid as a byproduct. libretexts.org The reaction with phosphorus pentachloride uses a 1:1 molar ratio and yields phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.ukchemtube3d.com The choice between PCl₃ and PCl₅ can depend on the desired reaction conditions and the ease of separation of the acyl chloride from the phosphorus-containing byproducts. One patent mentions the use of phosphorus trichloride in a mixture with chloroform (B151607) and aluminum chloride in a process to prepare derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid, indicating its utility in related syntheses. google.com
Phosgene (B1210022) (COCl₂) is a highly reactive and efficient reagent for the synthesis of acyl chlorides. wikipedia.org A common industrial method for the preparation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride involves the use of phosgene.
In a typical procedure, permethric acid is stirred in toluene (B28343) with a catalyst, and phosgene gas is introduced into the reaction mixture. The reaction is generally conducted at an elevated temperature, for instance, between 80-90°C for approximately 1.5 hours. chemicalbook.comechemi.com The use of a solvent like toluene is common, and phosgene is often supplied as a solution. sigmaaldrich.com After the reaction is complete, excess phosgene is typically removed by purging with an inert gas, and the resulting acyl chloride is purified by vacuum distillation. echemi.com
Table 2: Phosgene-Based Synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride
| Reactant | Reagent | Solvent | Reaction Temperature | Reaction Time |
| Permethric acid | Phosgene | Toluene | 80-90°C | 1.5 hours |
Catalytic Systems for Enhanced Conversion
To improve reaction rates and yields, catalytic systems are often employed in the synthesis of acyl chlorides.
N,N-Dimethylformamide (DMF) is a commonly used catalyst in conjunction with halogenating agents like thionyl chloride. While the reaction can proceed without a catalyst, the addition of a catalytic amount of DMF can significantly accelerate the conversion.
The catalytic mechanism involves the reaction of DMF with the halogenating agent to form a Vilsmeier reagent, which is a more potent acylating agent. researchgate.net This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. This catalytic cycle allows for the use of milder reaction conditions and can lead to cleaner reactions with higher yields.
Precursor Synthesis via Cyclopropane (B1198618) Ring Construction
The formation of the substituted cyclopropane ring is a critical step in the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. Classical and modern organic chemistry techniques are employed to construct this strained ring system with the desired substituents.
Base-Mediated Cyclization of Halogenated Ketones
A foundational approach to constructing the cyclopropane ring involves the intramolecular cyclization of acyclic precursors, often initiated by a base. This method leverages the reactivity of enolates with pendant leaving groups. The reaction pathway typically begins with the alkylation of a ketone to introduce a chain with a leaving group, followed by base-induced intramolecular nucleophilic displacement. nih.gov
The general mechanism proceeds as follows:
A strong base abstracts an alpha-proton from a halogenated ketone, forming an enolate.
The enolate then undergoes an intramolecular SN2 reaction, where the nucleophilic carbon attacks the carbon atom bearing the halogen, displacing it and forming the three-membered ring.
This strategy is effective for creating substituted cyclopropanes. nih.gov The choice of base and solvent is crucial to favor the cyclization reaction over potential side reactions like elimination.
Table 1: Comparison of Bases in Ketone Cyclization
| Base | Solvent | Typical Yield | Reference |
|---|---|---|---|
| Potassium hydroxide (B78521) (KOH) | t-Butanol | High | nih.gov |
| Sodium hydride (NaH) | Tetrahydrofuran (THF) | Moderate to High | nih.gov |
Ozonolysis-Wittig Reaction Sequences for Dichlorovinyl Group Incorporation
The introduction of the 3-(2,2-dichlorovinyl) side chain is frequently accomplished through a multi-step sequence involving ozonolysis followed by a Wittig reaction. This sequence allows for the precise construction of the dichlorinated double bond.
Ozonolysis: This reaction cleaves a carbon-carbon double bond in a precursor molecule to form carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com For the synthesis of the target compound, a precursor containing a cyclopropane ring with a suitable alkene side chain is treated with ozone. This oxidative cleavage results in a cyclopropyl (B3062369) aldehyde.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The cyclopropyl aldehyde generated from ozonolysis is reacted with a specific phosphorus ylide, typically prepared from triphenylphosphine (B44618) and a dichlorinated methane (B114726) derivative. This reaction forms the desired C=C double bond, yielding the 3-(2,2-dichlorovinyl) group with control over the geometry of the double bond. The triphenylphosphine oxide is a notable byproduct of this reaction.
This two-step process provides a reliable route to install the dichlorovinyl moiety onto the pre-formed cyclopropane ring.
Emerging Synthetic Strategies
Recent research has focused on developing more sustainable and highly selective methods for cyclopropanation, moving beyond traditional chemical catalysts to biocatalysis.
Enzymatic Approaches to Stereoselective Cyclopropanation
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high levels of stereoselectivity under mild reaction conditions. nih.gov Engineered heme proteins, particularly variants of cytochrome P450, have been developed to catalyze cyclopropanation reactions via carbene transfer. nih.govacs.org
These "carbene transferase" enzymes can perform cyclopropanation on a variety of olefin substrates with high diastereoselectivity and enantioselectivity. acs.org The key advantages of this approach include:
High Stereoselectivity: Enzymes can create specific stereoisomers, which is crucial for the biological activity of pyrethroids. researchgate.netresearchgate.net
Sustainable Catalysis: These reactions often use whole E. coli cells, avoiding the need for expensive and potentially toxic heavy metal catalysts like rhodium or ruthenium. acs.org
Mild Conditions: Enzymatic reactions are typically run in aqueous media at or near room temperature.
Research has demonstrated the ability to engineer these enzymes to favor the formation of either cis or trans cyclopropane products, offering a versatile platform for synthesizing diverse and stereopure cyclopropane building blocks. nih.gov
Table 2: Comparison of Catalysts for Stereoselective Cyclopropanation
| Catalyst Type | Stereoselectivity | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Chiral Rhodium/Copper Complexes | Good to Excellent | Organic Solvents | Well-established, versatile | acs.org |
Industrial-Scale Synthesis Research
The commercial production of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride requires processes that are not only efficient but also scalable, cost-effective, and produce the final product with high purity.
Process Optimization for Yield and Purity
On an industrial scale, the final step in producing the target acid chloride is typically the reaction of its corresponding carboxylic acid, (±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, with a chlorinating agent. sioc-journal.cn Common chlorinating agents include thionyl chloride (SOCl₂) or phosgene (COCl₂). chemicalbook.com
Process optimization focuses on several key parameters:
Reagent Stoichiometry: Using the optimal amount of the chlorinating agent and catalyst is critical to ensure complete conversion while minimizing side reactions and residual impurities.
Reaction Temperature and Time: Controlling the temperature profile of the reaction is essential for managing reaction kinetics and preventing thermal degradation of the product. Reaction time is optimized to maximize yield without forming unnecessary byproducts. ijirset.com
Solvent Selection: The choice of an inert solvent, such as toluene or n-hexane, is important for reaction efficiency and ease of product isolation. chemicalbook.comgoogle.com
Catalyst: Catalytic amounts of N,N-dimethylformamide (DMF) are often used to facilitate the conversion of the carboxylic acid to the acid chloride. google.com
Purification: Post-reaction workup, including distillation under reduced pressure, is crucial for removing excess reagents, solvent, and byproducts to achieve the high purity required for subsequent manufacturing steps.
A patent for the preparation of lambda-cyhalothrin (B1674341) describes synthesizing the acid chloride from the carboxylic acid using DMF as a catalyst and n-hexane as a solvent, demonstrating an integrated industrial process. google.com
Design and Implementation of Continuous-Flow Reactor Systems for 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride Synthesis
The transition from traditional batch processing to continuous-flow manufacturing for the synthesis of key pyrethroid intermediates like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, also known as DV-acid chloride, represents a significant advancement in process intensification. This shift is motivated by the inherent advantages of flow chemistry, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and greater consistency in product quality. The design and implementation of such systems require careful consideration of reactor type, materials of construction, and precise control over reaction parameters to optimize yield and throughput.
Continuous-flow systems for the production of acid chlorides typically involve the controlled mixing of a carboxylic acid with a chlorinating agent within a dedicated reactor. In the case of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, the precursor is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV acid). The synthesis is commonly achieved by reacting the DV acid with a chlorinating agent such as thionyl chloride or phosgene.
The design of a continuous-flow reactor for this process prioritizes rapid and efficient mixing of the reactant streams to ensure uniform reaction conditions and minimize side product formation. Tubular reactors, often in the form of coiled tubes, are frequently employed due to their high surface-area-to-volume ratio, which facilitates excellent thermal control of the potentially exothermic reaction. The material of the reactor is a critical consideration, with corrosion-resistant materials being essential when handling acid chlorides and reagents like thionyl chloride.
Implementation of these systems involves the use of precision pumps to deliver the reactants at stable and controlled flow rates into the reactor. The residence time, which is the average time reactants spend within the reactor, is a crucial parameter that is precisely controlled by the reactor volume and the total flow rate. This allows for fine-tuning of the reaction to achieve high conversion rates. Following the reactor, the product stream may be directed through in-line purification or quenching steps to neutralize any unreacted chlorinating agent and isolate the desired 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.
While specific, detailed research findings on the continuous-flow synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride are not extensively published in open literature, the principles of continuous acid chloride production can be applied. For instance, a general approach for continuous acid chloride synthesis involves feeding the carboxylic acid and the chlorinating agent into a reactor at controlled rates. For example, in a batch process for a similar compound, the reaction of the carboxylic acid with phosgene is carried out in a solvent like toluene at elevated temperatures (80-90°C) for a defined period (1.5 hours) to ensure complete conversion. chemicalbook.com Adapting this to a continuous system would involve pumping a solution of the DV acid in toluene and the chlorinating agent into a heated tubular reactor designed to provide the necessary residence time for the reaction to go to completion.
The table below outlines hypothetical, yet plausible, parameters for the continuous-flow synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride based on established principles of flow chemistry for similar transformations.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Reactor Type | Coiled Tubular Reactor | - | Provides high surface-area-to-volume ratio for efficient heat exchange. |
| Reactor Material | Hastelloy C-276 | - | Corrosion-resistant to acid chlorides and chlorinating agents. |
| Reactor Volume | 10 | mL | Determines the production scale and residence time at a given flow rate. |
| Reactant A | DV Acid in Toluene | - | Solution of the carboxylic acid precursor. |
| Reactant B | Thionyl Chloride | - | Chlorinating agent. |
| Flow Rate (Reactant A) | 0.5 | mL/min | Precisely controlled by a syringe or diaphragm pump. |
| Flow Rate (Reactant B) | 0.25 | mL/min | Molar ratio of chlorinating agent to carboxylic acid is a key variable. |
| Temperature | 80 | °C | Optimized to ensure a high reaction rate without significant decomposition. |
| Pressure | 5 | bar | Maintained above atmospheric pressure to prevent boiling of the solvent and reagents. |
| Residence Time | 13.3 | min | Calculated from the total flow rate and reactor volume. |
| Yield | >95 | % | Expected high yield due to precise control over reaction conditions. |
The implementation of such continuous-flow systems for the industrial production of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride offers a pathway to a more efficient, safer, and sustainable manufacturing process compared to traditional batch methods. The ability to precisely control reaction parameters leads to a higher purity product and reduces the need for extensive downstream purification, ultimately lowering production costs and environmental impact.
Reactivity and Mechanistic Investigations of 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride
Nucleophilic Acyl Substitution Pathways
The primary mode of reactivity for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is the nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl compound. This versatile reaction pathway allows for the synthesis of a wide array of derivatives, including esters and amides. The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride. libretexts.orglibretexts.orgchemguide.co.uk
Esterification with Alcohols and Phenols
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride readily reacts with a variety of alcohols and phenols to form the corresponding esters. This reaction is fundamental to the synthesis of many commercial pyrethroid insecticides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. While the literature predominantly focuses on alcohols and phenols relevant to pyrethroid synthesis, the high reactivity of the acyl chloride suggests that it will readily react with a broad range of simple and complex hydroxyl-containing compounds. libretexts.org
The general scheme for this esterification is a standard nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the attacking nucleophile to yield the final ester product.
Amidation Reactions with Primary and Secondary Amines
In a similar fashion to esterification, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is expected to react exothermically with primary and secondary amines to produce the corresponding amides. libretexts.orgchemguide.co.uk These reactions proceed via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine acts as the nucleophile. libretexts.orgchemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is typically required to sequester the hydrogen chloride generated during the reaction. libretexts.orgchemguide.co.uk
While specific examples of amidation with a wide range of amines for this particular acyl chloride are not extensively detailed in the primary literature, the fundamental reactivity of acyl chlorides with amines is a well-established transformation in organic synthesis. This suggests that a diverse library of N-substituted amides derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride could be readily prepared.
Strategic Condensation Reactions in Complex Organic Synthesis
The high reactivity of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride makes it a valuable reagent in condensation reactions for the construction of complex organic molecules. Its ability to readily form ester linkages is a cornerstone of its utility in the agrochemical industry.
The most significant application of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is in the synthesis of synthetic pyrethroid insecticides. These compounds are esters of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and are known for their high insecticidal activity and low mammalian toxicity.
Cypermethrin (B145020): The synthesis of cypermethrin involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with α-cyano-3-phenoxybenzyl alcohol. In a typical procedure, the acyl chloride is reacted with 3-phenoxybenzaldehyde (B142659) in the presence of sodium cyanide, which acts as both a source of the cyano group and a catalyst. chemicalbook.com
Lambda-Cyhalothrin (B1674341): The synthesis of lambda-cyhalothrin also utilizes 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride as a key building block. In this case, the acyl chloride is condensed with 3-phenoxy-4-fluoro-benzaldehyde and sodium cyanide. google.com The resulting product then undergoes further steps, including epimerization, to yield the final active ingredient. google.comagropages.com
The following table summarizes the key reactants in the synthesis of these two prominent pyrethroids from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.
| Pyrethroid | Alcohol Precursor | Other Key Reagents |
| Cypermethrin | 3-Phenoxybenzaldehyde | Sodium Cyanide |
| Lambda-Cyhalothrin | 3-Phenoxy-4-fluoro-benzaldehyde | Sodium Cyanide |
Intramolecular Cyclization Reactions for Unique Architectures
A comprehensive review of the scientific literature did not yield specific studies focused on the intramolecular cyclization reactions of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride for the generation of unique molecular architectures. The research focus for this compound has been overwhelmingly directed towards its intermolecular reactions, particularly in the synthesis of pyrethroids.
Theoretical Analysis of Electrophilic Properties and Reactivity Indices
A thorough search of the available scientific literature did not reveal any specific theoretical or computational studies analyzing the electrophilic properties and reactivity indices of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. Such studies would be valuable for providing a deeper understanding of its reactivity profile and for predicting its behavior in various reaction environments.
General Principles of Organic Reaction Mechanisms Involving Acyl Chlorides
The reactions of 2,2-dimethylcyclopropanecarbonyl chloride are archetypal examples of nucleophilic acyl substitution. This mechanism is a two-step process: nucleophilic addition followed by elimination.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.
Reactions with Various Nucleophiles
Due to its high reactivity, this compound can react with a variety of nucleophiles to form different functional groups. These reactions are typically vigorous and often require anhydrous conditions to prevent hydrolysis of the acyl chloride.
| Nucleophile | Reagent Example | Product Class |
| Water (H₂O) | Water | Carboxylic Acid |
| Alcohol (R'OH) | Ethanol (B145695) | Ester |
| Amine (R'NH₂) | Ammonia, Primary/Secondary Amines | Amide |
| Carboxylate (R'COO⁻) | Sodium acetate (B1210297) | Acid Anhydride |
Hydrolysis: In the presence of water, this compound readily hydrolyzes to reform 2,2-dimethylcyclopropanecarboxylic acid. This is a significant consideration in the handling and storage of this compound.
Esterification: The reaction with alcohols produces esters. For example, reacting this compound with ethanol would yield ethyl 2,2-dimethylcyclopropanecarboxylate.
Amide Formation: Ammonia, primary amines, and secondary amines react to form primary, secondary, and tertiary amides, respectively. These reactions are generally fast and produce hydrogen chloride as a byproduct, which will react with the amine if it is not used in excess or if a base is not added to neutralize it.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a synthetic intermediate. The cyclopropane (B1198618) motif is a structural feature in a number of biologically active molecules, including certain pharmaceuticals and insecticides. The acyl chloride functionality allows for the facile introduction of the 2,2-dimethylcyclopropylcarbonyl moiety into larger, more complex molecules.
For instance, the precursor acid and its derivatives are key components in the synthesis of cilastatin, a dehydropeptidase-I inhibitor, and in various pyrethroid insecticides. While the specific applications of this compound itself are not extensively documented in mainstream literature, its structural similarity to other important cyclopropane-containing acyl chlorides, such as the precursor to permethrin (B1679614), suggests its potential as a building block in the synthesis of analogous compounds.
Derivatization Chemistry and Advanced Synthetic Transformations of 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride
Controlled Functional Group Interconversions
The acyl chloride moiety of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is highly susceptible to nucleophilic acyl substitution, making it an excellent precursor for various functional groups. These controlled interconversions are the cornerstone of its utility in synthetic chemistry.
The most prominent transformations involve reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively. chemistrytalk.orgorganic-chemistry.org This esterification reaction is the final and crucial step in the synthesis of numerous commercially important pyrethroid insecticides. nih.gov For instance, the reaction with 3-phenoxybenzyl alcohol yields permethrin (B1679614), while reaction with α-cyano-3-phenoxybenzyl alcohol produces cypermethrin (B145020). nih.gov These reactions are typically high-yielding and can be carried out under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. libretexts.org
Another fundamental interconversion is the hydrolysis of the acyl chloride back to its parent carboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). libretexts.org This reaction readily occurs in the presence of water. While often an undesirable side reaction during synthesis, it is a key transformation in environmental and metabolic studies, as DCCA is a primary metabolite of many pyrethroid insecticides. nih.govnih.gov
The table below summarizes key functional group interconversions of the title compound.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Alcohol (R-OH), Base (e.g., Pyridine) | Ester (Pyrethroid) | Acyl Chloride → Ester |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Amine (R-NH2), Base (e.g., Pyridine) | Amide | Acyl Chloride → Amide |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Water (H2O) | Carboxylic Acid (DCCA) | Acyl Chloride → Carboxylic Acid |
Synthesis of Chemically-Tagged Probes for Biochemical Research
The core structure of pyrethroids, derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, can be leveraged to create specialized chemical probes for biochemical investigations. These probes are designed to study the interactions and metabolic fate of pyrethroids in biological systems, particularly their interaction with enzymes like carboxylesterases, which are crucial for their detoxification. nih.gov
A significant application is the synthesis of fluorescently-labeled pyrethroid analogs. These probes function as substrates for metabolic enzymes, allowing for the sensitive and continuous monitoring of enzyme activity. For example, pyrethroid-like fluorescent substrates have been developed to study the stereospecificity of carboxylesterase-mediated hydrolysis. nih.gov In one approach, the typical alcohol moiety of a pyrethroid is replaced with a fluorescent reporter group, such as a naphthyl or coumarin (B35378) derivative.
The synthesis of these probes follows the fundamental esterification chemistry of the parent acyl chloride. 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is reacted with a fluorescent alcohol, such as α-hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile, to yield an ester that releases a fluorescent product upon enzymatic cleavage. nih.gov Studying the hydrolysis rates of different stereoisomers of these probes provides insight into how enzymes stereo-selectively metabolize the actual insecticides, which is critical for understanding their efficacy and toxicology. nih.gov These tagged molecules serve as valuable tools for dissecting the molecular mechanisms of insecticide metabolism and resistance. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization plays a critical role in the analysis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride and its metabolites, enhancing their detectability in complex biological and environmental matrices. The primary target for derivatization is often its hydrolysis product, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA), a key biomarker of pyrethroid exposure. nih.gov
The analysis of DCCA by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often suffers from poor ionization efficiency in electrospray ionization (ESI) and weak retention on reversed-phase columns. nih.gov To overcome these limitations, the carboxylic acid group is chemically modified to improve its mass spectrometric response.
A common strategy is esterification to form more volatile and readily ionizable derivatives. For instance, DCCA is frequently converted to its methyl ester prior to analysis. This derivatization not only improves chromatographic behavior but also enhances sensitivity for quantification in biological samples like urine.
More advanced derivatization reagents are designed to introduce a permanently charged or easily ionizable moiety into the molecule. ddtjournal.comresearchgate.net Amidation reactions using reagents that contain a tertiary or quaternary amine group are particularly effective. These reagents react with the carboxylic acid (or its activated form, the acyl chloride) to create a derivative with a "charge tag," which significantly boosts ionization efficiency in positive-ion ESI-MS, leading to lower limits of detection. nih.govnih.gov The choice of derivatization reagent can be tailored to introduce specific fragmentation patterns, enabling highly selective detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques. ddtjournal.comresearchgate.net
The table below presents examples of derivatization approaches for the parent carboxylic acid to enhance MS detection.
| Analyte | Derivatization Reagent | Purpose | Analytical Technique |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) | Diazomethane or Methanol/H+ | Forms methyl ester | GC-MS, LC-MS/MS |
| Carboxylic Acids (general) | 2-Picolylamine | Introduces an easily protonated pyridine group | LC-ESI-MS/MS |
| Carboxylic Acids (general) | 4-Bromo-N-methylbenzylamine | Introduces a bromine tag for isotopic pattern recognition | LC-ESI-MS/MS |
While the acyl chloride itself is too reactive for direct analysis by thin-layer chromatography (TLC), its stable ester derivatives (the pyrethroids) are commonly analyzed using this technique for screening and quality control. After separation on a TLC plate, the pyrethroid spots are often not visible to the naked eye and require visualization with a chromogenic reagent. jistox.inscribd.com
Several spray reagents have been developed for the visualization of pyrethroid esters derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. The choice of reagent can depend on the specific structure of the pyrethroid.
General Reagents: Phosphomolybdic acid is a common reagent that reacts with many organic compounds, including pyrethroids, to produce colored spots upon heating. jistox.in
Specific Reagents: For pyrethroids that contain a nitrile group (e.g., cypermethrin), specific detection methods can be employed. Alkaline hydrolysis on the TLC plate can release cyanide, which then reacts with a colorimetric reagent system, such as copper(II) acetate (B1210297) and o-tolidine, to produce a distinct blue color. nih.gov Another reagent, picric acid, has been used to generate reddish-orange spots with nitrile-containing pyrethroids like cypermethrin and deltamethrin (B41696). jistox.in Palladium chloride has also been reported as a chromogenic reagent for TLC detection of pyrethroids. jistox.in
These derivatization-visualization techniques provide simple, rapid, and cost-effective methods for the qualitative or semi-quantitative analysis of pyrethroids in various formulations. nih.gov
Stereochemical Control and Its Significance in 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride Chemistry
Control of Diastereomeric and Enantiomeric Ratios During Synthesis
Achieving a high degree of stereochemical control during the synthesis of the 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid precursor is essential for an efficient manufacturing process. Various strategies have been developed to influence the diastereomeric (cis/trans) and enantiomeric (R/S) ratios.
One effective method for producing optically active cis-isomers involves the intramolecular alkylation of a chiral enolate. acs.org This approach utilizes a chiral auxiliary to direct the stereochemical course of the cyclization, leading to the formation of the desired enantiomer of the cis-acid. For instance, a specific chiral auxiliary can be used to synthesize the (+)-cis isomer, which is a precursor to some of the most potent pyrethroid insecticides. google.comacs.org
The synthesis of the (±)-cis acid has been achieved through multi-step pathways starting from materials like isoprene. sioc-journal.cn These routes can be designed to selectively yield the cis-diastereomer over the trans. Furthermore, the choice of cyclopropanation conditions and catalysts can influence the cis:trans ratio, although achieving high selectivity often requires subsequent resolution or enrichment steps. For example, certain reaction conditions in the cyclization of halogenated precursors can be modulated by temperature to favor the formation of the trans-isomer. Biocatalytic approaches using engineered enzymes, such as myoglobin-based carbene transferases, have also shown promise in the stereoselective synthesis of cyclopropane (B1198618) structures, offering a pathway to specific isomers like the key intermediate for chrysanthemic acid and permethrin (B1679614). rochester.edu
Stereoselective Transformations for Isomer Enrichment
Once a mixture of stereoisomers of the precursor acid is synthesized, various techniques can be employed to enrich or isolate the desired isomer. These methods are crucial for increasing the concentration of the most biologically active forms.
Resolution of Diastereomers: The separation of cis and trans isomers can be accomplished through chemical means. One patented process involves the selective precipitation of diastereomeric salts. For example, a mixture of cis and trans isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid can be treated with an alkaloid base, such as l-ephedrine or quinine, in a suitable solvent like ethyl acetate (B1210297) or acetonitrile. google.com The salt of one isomer precipitates preferentially from the solution. This salt can then be isolated and hydrolyzed to yield the acid enriched in a specific isomer, typically the (+)-cis form, which is highly valued for producing potent insecticides. google.com
The following interactive table illustrates the enrichment of the (+)-cis isomer from a racemic cis/trans mixture using this resolution technique.
| Starting Material | Resolving Agent | Solvent | Initial (+)-cis Content (%) | Final (+)-cis Content in Product (%) | Reference |
|---|---|---|---|---|---|
| Racemic cis/trans acid (≥40% cis) | l-Ephedrine | Ethyl Acetate | ~20% (of total acid) | >50% | google.com |
| Racemic cis/trans acid (≥40% cis) | Quinine | Acetonitrile | ~20% (of total acid) | >50% | google.com |
Resolution of Enantiomers: Enzymatic resolution is a powerful tool for separating enantiomers. While specific data for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is limited, principles from related compounds demonstrate the utility of this method. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted. arkat-usa.org This kinetic resolution allows for the separation of the resulting acid from the unreacted ester, thereby isolating two enantiomerically enriched streams. This technique is a cornerstone in the industrial synthesis of single-enantiomer drugs and agrochemicals. arkat-usa.org
Impact of Stereoisomerism on Subsequent Chemical Transformations
The stereochemical configuration of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride has a profound impact on the final pyrethroid product. The primary significance lies in the structure-activity relationship of the resulting ester.
The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. nih.govnih.gov For pyrethroids derived from this acid chloride, such as permethrin and cypermethrin (B145020), the esters formed from the (1R)-isomers (e.g., (+)-cis and (+)-trans) are significantly more active against insects than those from the (1S)-isomers. mdpi.com Specifically, the (+)-cis isomer often yields the most efficacious final products. google.com Therefore, using an isomerically pure or enriched acid chloride directly translates to a more potent and effective insecticide. This allows for lower application rates in the field, reducing costs and environmental impact.
The process of converting the precursor acid to the acid chloride, typically using reagents like thionyl chloride or phosgene (B1210022), is generally considered to not affect the stereochemical integrity of the chiral centers on the cyclopropane ring. google.comchemicalbook.com Similarly, the subsequent esterification reaction, where the acid chloride is reacted with the desired alcohol, proceeds with retention of configuration at the C1 and C3 carbons. arkat-usa.orggoogle.com The primary impact of using a specific stereoisomer of the acid chloride is, therefore, the direct formation of the corresponding stereoisomer of the final ester, bypassing the need for costly and often difficult separation of isomers at the final product stage. This stereochemical control at the intermediate stage is a key principle in the efficient and economical synthesis of modern, high-performance pyrethroid insecticides. google.com
Computational Chemistry Approaches for 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride
In Silico Modeling of Reaction Pathways and Transition State Analysis
The study of reaction mechanisms is fundamental to organic chemistry. In silico modeling allows for the detailed investigation of reaction pathways, including the identification of transient intermediates and the calculation of activation energies for transition states. For 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, computational models can be employed to explore the stereoselectivity of its synthesis and subsequent reactions.
Detailed quantum chemical calculations can be utilized to map the potential energy surface of reactions involving this acyl chloride. By locating the transition state structures, chemists can gain a quantitative understanding of the factors that control the reaction rates and product distributions. This knowledge is invaluable for optimizing reaction conditions to favor the formation of the desired stereoisomer, which is often crucial for the biological activity of the final pyrethroid product.
Molecular Docking Studies for Understanding Enzyme-Substrate Interactions in Probe Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how a molecule like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride or its derivatives might interact with biological targets, such as enzymes.
In the context of developing chemical probes, molecular docking can be used to simulate the binding of this compound to the active site of a target enzyme. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity and specificity. The insights gained from these studies can guide the design of more potent and selective enzyme inhibitors or activity-based probes.
Predictive Computational Tools for Guiding Synthetic Design and Reactivity
Predictive computational tools, often leveraging machine learning and quantum mechanics, are transforming the field of chemical synthesis. These tools can forecast the outcome of reactions, suggest optimal synthetic routes, and even predict the reactivity of novel compounds.
Applications of 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride in Complex Molecule Construction
Role as a Fundamental Building Block for Structurally Diverse Chemical Entities
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is a pivotal intermediate in synthetic organic chemistry, valued for its unique combination of a stable cyclopropane (B1198618) ring and a highly reactive acyl chloride functional group. upenn.eduresearchgate.netfrontiersin.org This structure serves as a robust scaffold for constructing a variety of more complex molecules. The inherent ring strain of the cyclopropane motif and the presence of the dichlorovinyl group impart specific stereochemical and electronic properties to the molecule, which are crucial for the biological activity of its derivatives. mdpi.com
The primary utility of this compound as a building block stems from the reactivity of the acyl chloride group (-COCl), which readily participates in nucleophilic acyl substitution reactions. upenn.edu This allows for the facile formation of esters, amides, and other carboxylic acid derivatives. Its most significant application is in the synthesis of synthetic pyrethroids, where it forms the acidic portion of the final ester product. universiteitleiden.nl The stability of the substituted cyclopropane core ensures that this structural motif is carried through the synthesis into the final bioactive compound. mdpi.com Its unique structure enables the development of molecules with specific therapeutic or pesticidal properties. upenn.edu
Synthesis of Advanced Chemical Scaffolds with Potential Bioactive Utility (focus on chemical synthesis)
The chemical architecture of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is instrumental in the synthesis of advanced, biologically active chemical frameworks. Its high reactivity is harnessed to produce effective compounds for agriculture and potentially for pharmaceuticals. upenn.edu The synthesis process typically involves the reaction of its precursor, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (also known as Permethric acid), with a chlorinating agent such as thionyl chloride or phosgene (B1210022) to form the highly reactive acid chloride. universiteitleiden.nlnih.gov This activated intermediate is then ready for coupling with various nucleophiles, particularly alcohols, to create larger, more complex structures with significant biological applications. osti.govnih.gov
Intermediate in the Synthesis of Pyrethroid Insecticides (chemical synthesis perspective)
The most prominent and well-documented application of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is as a key intermediate in the industrial synthesis of second-generation synthetic pyrethroid insecticides. universiteitleiden.nlresearchgate.net These insecticides, including permethrin (B1679614), cypermethrin (B145020), and deltamethrin (B41696), are known for their high efficacy and enhanced photostability compared to natural pyrethrins. researchgate.netoberlin.edu
The core chemical transformation is an esterification reaction. oberlin.edu The acyl chloride is reacted with a specific alcohol moiety to form the final pyrethroid ester. For example:
Permethrin Synthesis: This involves the coupling of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 3-phenoxybenzyl alcohol. osti.govnih.govnih.gov The reaction is typically carried out in an organic solvent like toluene (B28343) at elevated temperatures (e.g., 80-85°C). osti.govnih.gov The stereochemistry of the acid chloride (the cis:trans isomeric ratio) is crucial as it directly influences the isomeric ratio and, consequently, the insecticidal activity of the resulting permethrin. osti.govnih.gov
Cypermethrin Synthesis: The synthesis of cypermethrin follows a similar pathway but utilizes α-cyano-3-phenoxybenzyl alcohol as the coupling partner. oberlin.edunih.gov The reaction can be performed in a two-phase system (e.g., water and a hydrocarbon solvent) and often involves a base or an acid acceptor like pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov The introduction of the α-cyano group significantly enhances the insecticidal potency of cypermethrin compared to permethrin. oberlin.edu
The general scheme for this esterification is a cornerstone of agrochemical manufacturing, providing a reliable route to a broad class of essential crop protection agents.
Table 2: Key Reactants in Pyrethroid Synthesis
| Acid Chloride Intermediate | Alcohol Reactant | Resulting Pyrethroid |
|---|---|---|
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | 3-Phenoxybenzyl alcohol | Permethrin |
Development and Synthesis of Activity-Based Protein Probes
Beyond its role in insecticide synthesis, the structural scaffold of pyrethroids, derived from 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, has been adapted for the development of chemical tools for proteomics. Specifically, it has been used to create pyrethroid mimetic activity-based probes (PyABPs) designed to identify and profile the activity of specific enzymes involved in insecticide metabolism. osti.gov
Activity-based protein profiling (ABPP) is a powerful technique that uses reactive chemical probes to covalently label active enzymes in complex biological systems. osti.gov In the context of pyrethroids, understanding which enzymes, particularly cytochrome P450s, are responsible for their metabolism is critical for studying insecticide resistance and interactions.
Researchers have synthesized PyABPs that mimic the structure of pyrethroids like deltamethrin (a close analogue of permethrin and cypermethrin). osti.govnih.gov These probes are designed to selectively label and identify P450s associated with pyrethroid metabolism. osti.gov By using these probes in rodent liver microsomes, scientists were able to profile active enzymes and identify specific P450s known to metabolize pyrethroids. osti.govnih.gov This demonstrates how the fundamental cyclopropane-containing scaffold can be leveraged not just to create bioactive molecules, but also to develop sophisticated chemical probes for studying their biological pathways and mechanisms of action.
Process Chemistry and Manufacturing Research for 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride
Scalability and Efficiency of Synthetic Routes for Industrial Production
The industrial synthesis of DV-acid chloride primarily involves the conversion of its corresponding carboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid or Permethric acid), into the acid chloride. A common method involves reacting DV-acid with a chlorinating agent like phosgene (B1210022) or thionyl chloride. chemicalbook.com
One established industrial method involves stirring Permethric acid with a catalyst in toluene (B28343) and introducing phosgene gas at a temperature of 80-90°C for approximately 1.5 hours. chemicalbook.com Another approach reacts the DV-acid with thionyl chloride to achieve the conversion.
Research has also focused on developing more efficient and cost-effective routes. One patented technology describes a process that improves upon traditional methods which often involve complex steps, high raw material costs, and low product yields. google.com This improved process utilizes cheaper reagents like sodium hydroxide (B78521) solution instead of sodium methoxide (B1231860) and allows for intermediate products to be used directly in subsequent reactions without the need for refining, which simplifies the process and reduces material loss. google.com Another synthetic route starts from 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid esters, which is reported to produce the desired products in good yields through a simpler and less expensive pathway compared to previous methods. google.com The scalability of these routes is a key consideration, with a focus on achieving high purity (≥98%) and specific cis/trans isomer ratios to meet the requirements for different final insecticide products. ec21.comgoogle.com
Table 1: Comparison of Industrial Synthesis Parameters
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid |
| Chlorinating Agent | Phosgene | Thionyl Chloride |
| Solvent | Toluene | n-hexane |
| Catalyst | Not specified in detail | N,N-dimethylformamide (DMF) |
| Temperature | 80-90°C | Not specified |
| Key Improvement | Standard industrial process | Avoids solvent replacement and distillation/dewatering steps |
Solvent Management and Recovery in Large-Scale Processes
Solvent selection and management are critical in large-scale chemical manufacturing for reasons of cost, safety, and environmental impact. In the production of DV-acid chloride, solvents like toluene and n-hexane are commonly used. chemicalbook.comgoogle.com Toluene is used as a medium for the reaction between DV-acid and phosgene, and it is typically recovered via vacuum distillation after the reaction is complete.
The recovery and recycling of solvents are standard practices in industrial settings to minimize waste and reduce operational expenses. Distillation is the primary method for recovering solvents like toluene after the synthesis of DV-acid chloride. google.com
Catalyst Optimization for Industrial Implementation
Catalysts play a vital role in enhancing reaction rates and selectivity in the synthesis of DV-acid chloride and its precursors. In the conversion of DV-acid to DV-acid chloride, N,N-dimethylformamide (DMF) is often used as a catalyst. google.comresearchgate.net
For the synthesis of the DV-acid precursor, phase-transfer catalysts are particularly important. One patented technology employs a mixed catalyst system comprising a phase-transfer catalyst and an emulsifying quaternary ammonium (B1175870) salt. google.com This combination is crucial when preparing DV-acid from tetrachloro or trichloro esters. google.com
Examples of these catalysts include:
Phase-Transfer Catalysts: Tetrabutylammonium bromide or benzyltriethylammonium chloride. google.com
Emulsifying Catalysts: Trimethyllaurylammonium bromide or cetyl trimethylammonium bromide. google.com
In subsequent reactions involving DV-acid chloride, such as the synthesis of lambda-cyhalothrin (B1674341), catalysts like methyl trioctyl ammonium chloride are used to facilitate the condensation reaction. google.com The optimization of these catalysts focuses on improving reaction speed, increasing yield and purity of the product, and ensuring they are cost-effective for large-scale implementation. google.comincatt.nl
Table 2: Catalysts in DV-Acid Chloride Synthesis and Related Processes
| Reaction Step | Catalyst Type | Specific Example(s) | Function |
|---|---|---|---|
| DV-Acid to DV-Acid Chloride | Amide | N,N-dimethylformamide (DMF) | Catalyzes the chlorination reaction. google.com |
| DV-Acid Synthesis | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates reaction between reactants in different phases. google.com |
| DV-Acid Synthesis | Emulsifying Agent | Trimethyllaurylammonium bromide | Aids in the formation of a stable emulsion. google.com |
By-product Handling and Waste Minimization Strategies
Industrial chemical synthesis invariably generates by-products and waste streams that require careful management. In the production of DV-acid chloride using phosgene, the primary by-products are excess phosgene and hydrogen chloride (HCl). ec21.comchemicalbook.com An effective handling strategy involves blowing out the excess phosgene with nitrogen gas after the reaction. The reaction tail gas is then passed through an absorption device where it is treated with alkali and hydrochloric acid.
Waste minimization is a core principle of green chemistry and is economically advantageous in industrial production. Strategies for the DV-acid chloride process include:
Process Simplification: A key strategy is to design synthetic routes that avoid intermediate purification steps. For example, using crude intermediate products directly in the next reaction stage eliminates the need for distillation and reduces material loss. google.com
Solvent Reduction: By using the same solvent throughout a multi-step synthesis, the need for solvent swapping is eliminated. This avoids the energy-intensive processes of distillation and dewatering, which in turn reduces waste and lowers costs. google.com
Reagent Selection: Replacing reagents like sodium methoxide with cheaper and potentially less hazardous alternatives like sodium hydroxide solution contributes to a more economical and sustainable process. google.com
Advanced Analytical Characterization Techniques for 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride and Its Derivatives
Advanced Spectroscopic Methodologies for Detailed Structural Elucidation
For complex molecules such as the derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, one-dimensional NMR spectroscopy provides basic structural information, but two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment and detailed conformational analysis. acs.orgnih.govacs.org
Techniques like Correlation Spectroscopy (COSY) are used to identify spin-spin couplings between protons, establishing connectivity within the molecule, particularly around the cyclopropane (B1198618) ring and the dichlorovinyl group. wikipedia.org For instance, COSY spectra can confirm the relationship between the protons on the cyclopropane ring.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) are powerful experiments for determining the complete carbon framework. wikipedia.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (over two to three bonds). acs.orgnih.gov These experiments are crucial for assigning the quaternary carbons of the dimethyl group and the carbonyl carbon, which are not observable in proton NMR.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry (cis/trans isomerism) of the molecule. nih.govacs.org By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative orientation of substituents on the cyclopropane ring can be confirmed. nih.gov
Table 1: Advanced 2D NMR Techniques for Structural Elucidation
| 2D NMR Technique | Abbreviation | Primary Information Obtained | Application Example |
|---|---|---|---|
| Correlation Spectroscopy | COSY | 1H-1H scalar coupling (connectivity through bonds) | Identifying adjacent protons on the cyclopropane ring. wikipedia.org |
| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond 1H-13C correlations | Assigning protons to their respective carbons. wikipedia.org |
| Heteronuclear Multiple-Bond Correlation | HMBC | Long-range (2-3 bond) 1H-13C correlations | Confirming the carbon skeleton and assigning quaternary carbons. acs.org |
| Nuclear Overhauser Effect Spectroscopy | NOESY | 1H-1H spatial proximity (through-space correlations) | Determining cis/trans stereochemistry of the cyclopropane ring substituents. nih.govacs.org |
Chromatographic Techniques for Purity Assessment and Isomer Separation
The biological activity of pyrethroid insecticides, which are key derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, is highly dependent on their stereochemistry. oup.com These compounds possess at least two chiral centers in the cyclopropane ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). chiraltech.com Consequently, advanced chromatographic techniques are essential for separating these isomers to assess purity and quantify the enantiomeric ratio.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for this purpose. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated significant success in resolving the stereoisomers of derivatives like permethrin (B1679614). chiraltech.com For example, coupling CHIRALPAK® IG and CHIRALPAK® IJ columns can achieve baseline resolution of all four permethrin stereoisomers. chiraltech.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is critical for optimizing separation. chiraltech.com
Ultra-Performance Convergence Chromatography (UPC²), a newer technique, has also been successfully applied. An ACQUITY UPC² system using a CHIRALCEL OJ-H column achieved baseline resolution of all four permethrin isomers in less than six minutes, offering a faster and more environmentally friendly alternative to traditional normal-phase HPLC by eliminating the need for toxic solvents like hexane.
Table 2: Chromatographic Conditions for Isomer Separation of Permethrin
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Key Finding | Reference |
|---|---|---|---|---|
| HPLC | Coupled CHIRALPAK® IG-3 and IJ-3 | Hexane/Ethanol/DEA (95:5:0.1) | Baseline resolution of all 4 stereoisomers achieved. | chiraltech.com |
| UPC² | CHIRALCEL OJ-H | Not specified, but avoids hexane | Baseline resolution of all 4 isomers in under 6 minutes. | |
| HPLC | Chiral beta-cyclodextrin-based | Methanol/Water (gradient) | Successful separation of all four enantiomers. nih.gov | nih.gov |
Mass Spectrometry for Comprehensive Molecular Characterization
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the molecular characterization of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride and its derivatives. researchgate.netusgs.gov It provides crucial information on molecular weight and elemental composition, and its fragmentation patterns serve as a fingerprint for structural confirmation. auburn.edu
Under electron ionization (EI) conditions, common in GC-MS, synthetic pyrethroids tend to fragment extensively, which can make interpretation complex but also provides specific ions for identification. researchgate.net Chemical ionization (CI) is a softer technique that yields less fragmentation and often a more easily identifiable molecular ion. researchgate.net
For LC-MS applications, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. researchgate.net Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace levels of these compounds in complex matrices. usgs.govauburn.edu In MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This technique is invaluable for both identification and quantification. researchgate.net The fragmentation pathways can be predicted and analyzed to confirm the structure of the parent molecule and its metabolites or degradation products. nih.gov
Table 3: Common Mass Spectrometry Fragment Ions for Pyrethroid Derivatives
| Derivative Type | Ionization Technique | Precursor Ion (m/z) | Characteristic Fragment Ion(s) (m/z) | Significance |
|---|---|---|---|---|
| Ester Pyrethroids (e.g., Cypermethrin) | CI | Varies | 208 | Corresponds to the meta-phenoxybenzaldehyde moiety. researchgate.net |
| Non-Ester Pyrethroids (e.g., Etofenprox) | APCI | 377 [M+H]⁺ (expected) | 359, 177, 135 | Indicates loss of water from the protonated molecule, followed by further fragmentation. researchgate.net |
Future Research Directions in 3 2,2 Dichlorovinyl 2,2 Dimethylcyclopropanecarbonyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Pathways
The industrial synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, a key intermediate for pyrethroid insecticides, traditionally involves multi-step processes that can be complex and generate significant waste. google.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes. A primary goal is to move away from hazardous reagents like phosgene (B1210022) or thionyl chloride, which are commonly used for the final chlorination step, towards greener alternatives. chemicalbook.comenvironmentclearance.nic.in
Key areas of investigation include the development of novel catalytic systems that can improve yield and selectivity, particularly for achieving desired cis/trans isomer ratios which are crucial for the biological activity of the final insecticide product. googleapis.com Research into enzymatic or chemo-enzymatic processes could offer highly specific and environmentally benign pathways. Furthermore, exploring alternative starting materials derived from renewable feedstocks is a long-term objective to reduce the reliance on petrochemical sources. The simplification of reaction protocols, minimizing steps like solvent exchange and complex purification, is also a critical target for making production more economically and environmentally viable. google.comgoogle.com
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the primary known reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is its esterification with various alcohols to produce pyrethroids like cypermethrin (B145020) and permethrin (B1679614), its full reactive potential remains largely untapped. youtube.comheranba.co.in The molecule possesses multiple reactive sites: the highly electrophilic acyl chloride, the electron-rich dichlorovinyl group, and the strained cyclopropane (B1198618) ring.
Future research will likely delve into leveraging these sites for novel chemical transformations. For instance, the dichlorovinyl moiety could be a handle for cross-coupling reactions, allowing for the introduction of new functional groups to create diverse molecular scaffolds. The strained cyclopropane ring could be induced to open under specific conditions, leading to linear structures with distinct properties and applications. Investigating reactions that proceed with high stereoselectivity is also crucial, as the stereochemistry of the cyclopropane ring is a determining factor in the insecticidal efficacy of its derivatives. google.com Understanding and controlling these less-explored reaction pathways could lead to the synthesis of entirely new classes of compounds with potentially valuable biological or material properties.
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant frontier for the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride and its derivatives. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, superior heat and mass transfer for better reaction control, and the potential for higher yields and purity. mdpi.comresearchgate.net
Future research in this area will focus on designing and optimizing multi-step continuous flow systems that can telescope several synthetic steps without the need for isolating intermediates. mdpi.com This approach improves efficiency and reduces waste. Integrating real-time monitoring and automated feedback loops can allow for precise control over reaction parameters, ensuring consistent product quality. The development of robust, scalable microreactors tailored for the specific reactions in the pyrethroid synthesis pathway is a key challenge. researchgate.net Such automated platforms could enable rapid library synthesis of novel pyrethroid analogues for high-throughput screening, accelerating the discovery of next-generation insecticides. mdpi.com
Design of Next-Generation Chemical Probes and Advanced Synthetic Intermediates
Beyond its role as a precursor to commercial insecticides, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride holds potential as a versatile building block for creating sophisticated chemical tools. lookchem.com Its unique structure can be incorporated into chemical probes designed to study the biological targets of pyrethroids, such as voltage-gated sodium channels. By attaching reporter tags (e.g., fluorescent dyes or affinity labels) to the core structure, researchers can develop probes to visualize and investigate the binding interactions and mechanisms of insecticide action at a molecular level.
Furthermore, this compound can serve as an advanced synthetic intermediate for molecules outside the traditional agrochemical space. Its rigid cyclopropane scaffold and defined stereochemistry make it an attractive starting point for the synthesis of complex molecules, including new pharmaceutical candidates. lookchem.com Researchers may explore its use in creating novel polymers or materials where the dichlorovinyl group can be functionalized post-polymerization. The development of derivatives with modified cyclopropane rings or vinyl groups could lead to intermediates for new classes of bioactive compounds with applications in medicine and materials science. researchgate.net
Q & A
Q. What are the key synthetic routes for 2,2-dimethylcyclopropanecarbonyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropanation of α,β-unsaturated carbonyl precursors, followed by chlorination. A common method involves reacting 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Yield optimization requires strict temperature control (0–5°C) to prevent side reactions like ring-opening or over-chlorination. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) is critical to isolate the acyl chloride .
Q. How can researchers safely handle and store this compound in laboratory settings?
Due to its reactivity and hygroscopic nature, the compound must be stored in airtight, moisture-resistant containers under inert gas (e.g., N₂ or Ar). Handling requires PPE (gloves, goggles, lab coat) and a fume hood to avoid inhalation or skin contact. Contaminated materials should be deactivated with ethanol or isopropanol before disposal. Refer to Section 7 of Sigma-Aldrich safety guidelines for chlorinated compounds, which emphasize static discharge prevention and fire/explosion hazards .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm cyclopropane ring integrity and acyl chloride functionality (e.g., carbonyl carbon at ~170–175 ppm).
- FT-IR : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch).
- GC-MS : Used to verify purity and detect decomposition products like cyclopropane carboxylic acid derivatives .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropane ring influence reactivity in nucleophilic acyl substitution?
The 2,2-dimethylcyclopropane group creates significant steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using pseudo-first-order conditions (excess nucleophile) reveal rate constants 3–5× lower compared to linear acyl chlorides. Computational modeling (DFT) can predict regioselectivity in multi-site reactions, such as preferential attack at the less hindered carbonyl position .
Q. What strategies mitigate thermal instability during coupling reactions?
Thermal degradation above 50°C leads to cyclopropane ring scission. To stabilize reactions:
Q. How can researchers resolve contradictions in reported reaction yields for fluorochlorocyclopropane ester synthesis?
Discrepancies in yields (e.g., 60–85%) arise from:
- Impurity profiles : Residual moisture or acid scavengers (e.g., triethylamine hydrochloride) can reduce efficiency.
- Workup methods : Aqueous quenching vs. anhydrous extraction alters byproduct formation.
- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Validate protocols using control experiments with standardized reagents .
Q. What computational tools predict the compound’s behavior in complex reaction environments?
Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states for cyclopropane ring-opening pathways. QSPR (Quantitative Structure-Property Relationship) models correlate molecular descriptors (e.g., polar surface area, dipole moment) with solubility in aprotic solvents. Neural network-based platforms like CC-DPS provide thermodynamic data (ΔG, ΔH) for reaction feasibility assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
